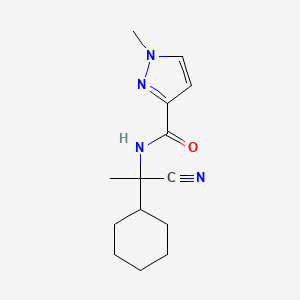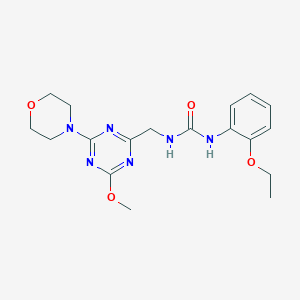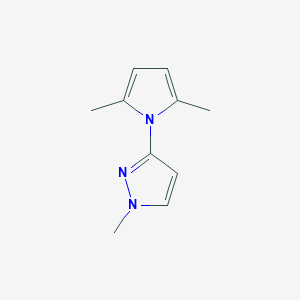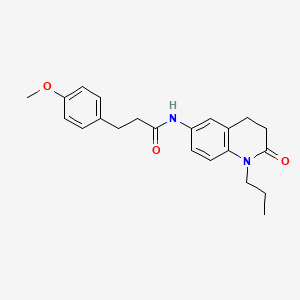
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CCPA, is a selective agonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Mécanisme D'action
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects by selectively activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to a variety of downstream signaling pathways, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These signaling pathways ultimately lead to the effects of N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide on various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. It has also been shown to reduce inflammation and improve intestinal barrier function in models of inflammatory bowel disease. In addition, N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more precise targeting of specific physiological processes. However, one limitation of using N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively low potency compared to other adenosine A1 receptor agonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of pain, sleep disorders, and anxiety. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, further research is needed to elucidate the mechanisms underlying the effects of N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide on various physiological processes and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep process that involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with 1-cyano-1-cyclohexylethane and subsequent purification steps. The final product is obtained as a white crystalline powder with a melting point of 177-179°C.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, reduce inflammation in models of inflammatory bowel disease, and improve cognitive function in models of Alzheimer's disease. It has also been investigated for its potential use in the treatment of pain, sleep disorders, and anxiety.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(10-15,11-6-4-3-5-7-11)16-13(19)12-8-9-18(2)17-12/h8-9,11H,3-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPYJWKCZGWZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCCCC1)NC(=O)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclohexylethyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone](/img/structure/B2973190.png)
![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2973195.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)
![1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2973204.png)